molecular formula C14H23ClN2 B1399327 (2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride CAS No. 1289388-35-7

(2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

Cat. No.: B1399327
CAS No.: 1289388-35-7
M. Wt: 254.8 g/mol
InChI Key: RYECWFDWBDJODD-UHFFFAOYSA-N
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Description

(2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride (CAS: 1289388-35-7) is a chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidine scaffold, a privileged structure found in numerous pharmacologically active molecules and approved therapeutics . The piperidine ring serves as a critical building block for developing ligands that target central nervous system (CNS) receptors . Researchers utilize this benzyl-modified piperidine derivative as a key synthetic precursor in the design and synthesis of novel compounds for probing neurological targets. Piperidine derivatives are extensively investigated for their potential interactions with sigma receptors (σR), which are implicated in neuropathic pain and neurodegenerative conditions . Furthermore, structural analogs of this compound demonstrate research applications as histamine H3 receptor (H3R) antagonists/inverse agonists, which are being explored for their potential in multifactorial conditions like Alzheimer's disease . The presence of the 2-methyl-benzyl group and the basic amine functionality makes it a versatile intermediate for constructing more complex molecules aimed at studying cholinesterase inhibition and other CNS-related pathways . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13;/h2-5,13,15-16H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYECWFDWBDJODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Reaction Conditions

  • Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), methanol, or acetonitrile are commonly used to facilitate nucleophilic substitution and reductive amination steps.

  • Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) for hydrogenation steps, bases like potassium carbonate (K₂CO₃) for deprotonation, and reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) for reductive amination.

  • Temperature: Reactions are typically conducted under reflux or mild heating (20–110°C) to optimize yields without decomposing sensitive intermediates.

Detailed Preparation Methods

Benzylation of Piperidine Nitrogen

The initial step involves alkylation of piperidine nitrogen with 2-methylbenzyl chloride or bromide. The reaction proceeds via nucleophilic substitution under reflux conditions in solvents like ethanol or methanol, often with a base to scavenge the released halide.

Parameter Typical Conditions
Starting Materials Piperidine, 2-methylbenzyl chloride/bromide
Solvent Ethanol, Methanol, or THF
Base Potassium carbonate (K₂CO₃)
Temperature Reflux (78–110°C)
Reaction Time 6–12 hours
Yield 75–90% (dependent on purity of reagents)

This step yields N-(2-methylbenzyl)piperidine intermediates, which are purified by extraction and recrystallization.

Introduction of the 4-Methylamine Group

The 4-position functionalization is commonly achieved via reductive amination or alkylation of a piperidin-4-one or piperidin-4-ylmethyl intermediate.

  • Reductive Amination: Reaction of 1-(2-methylbenzyl)piperidin-4-one with methylamine or ammonia in the presence of reducing agents such as NaBH₃CN or catalytic hydrogenation (H₂ with Pd/C or Raney nickel) under mild acidic conditions.

  • Alkylation: Alternatively, alkylation of 4-piperidinemethanol derivatives with methylamine under controlled conditions.

Parameter Typical Conditions
Starting Materials N-(2-methylbenzyl)piperidin-4-one, methylamine
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) or H₂/Pd-C
Solvent Methanol, Acetic acid/methanol mixture
Temperature 0–50°C
Reaction Time 4–24 hours
Yield 80–95%

Hydrochloride Salt Formation

The free base amine is converted to its hydrochloride salt by treatment with HCl gas or aqueous HCl solution, often in an organic solvent like ethyl acetate or isopropanol, followed by crystallization.

Parameter Typical Conditions
Reagent HCl gas or aqueous HCl (1–6 M)
Solvent Ethyl acetate, isopropanol
Temperature Ambient to 40°C
Reaction Time 1–3 hours
Yield >95% (as crystalline hydrochloride salt)

Industrial-Scale Preparation and Optimization

Industrial synthesis emphasizes scalability, safety, and cost-effectiveness. Key features include:

  • Continuous Flow Reactors: For controlled alkylation and reductive amination, improving heat and mass transfer.

  • Catalyst Selection: Use of noble metal catalysts (Pd/C, PtO₂) under mild hydrogen pressure (10–50 psi) for efficient reductive amination.

  • Solvent Recycling: Utilization of solvent mixtures (methanol/acetic acid) that facilitate catalyst activity and are amenable to recovery.

  • Purification: Crystallization and high-performance liquid chromatography (HPLC) ensure purity >98%, critical for pharmaceutical applications.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Benzylation Piperidine + 2-methylbenzyl chloride, K₂CO₃, EtOH, reflux 75–90 Base scavenges halide; mild reflux
Reductive Amination N-benzylpiperidin-4-one + methylamine, NaBH₃CN, MeOH, 0–50°C 80–95 Mild acidic conditions improve selectivity
Salt Formation Free base + HCl (aq or gas), EtOAc, RT >95 Crystallization improves stability

Research Findings and Analytical Characterization

  • NMR Spectroscopy: ^1H NMR confirms benzyl and piperidine ring protons; characteristic shifts for methyl group at ~2.3 ppm and methylene protons adjacent to nitrogen at ~3.0–3.5 ppm.

  • Mass Spectrometry: Molecular ion peak consistent with expected molecular weight of (2-Methyl-benzyl)-piperidin-4-ylmethyl-amine.

  • Purity Assessment: HPLC with C18 columns and acetonitrile/water gradients routinely yield >98% purity.

  • Stereochemical Considerations: While the compound may be achiral, if chiral centers are present, chiral HPLC or polarimetry is employed to confirm enantiomeric excess.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in reactions driven by its primary amine, secondary amine (piperidine), and benzyl-methyl substituent. Key reaction types include:

Nucleophilic Substitution

The piperidine nitrogen and primary amine group act as nucleophiles in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) to form quaternary ammonium salts .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .

Oxidation and Reduction

  • Oxidation : The benzylic methyl group undergoes oxidation with KMnO4_4/H2_2SO4_4 to yield a carboxylic acid derivative .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces imine intermediates generated during reductive amination .

Reductive Amination

Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH4_4 or NaBH3_3CN to form secondary amines .

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Key Observations
AlkylationMethyl iodide, K2_2CO3_3, DMF, 60°CForms quaternary salts with >80% yield .
AcylationAcetyl chloride, Et3_3N, CH2_2Cl2_2, RTAmide formation confirmed via 1^1H NMR .
OxidationKMnO4_4, H2_2SO4_4, 80°CBenzylic oxidation to carboxylic acid (65% yield) .
Reductive AminationFormaldehyde, NaBH3_3CN, MeOH, RTSecondary amine product isolated in 75% yield .

Mechanistic Insights

  • Alkylation : Proceeds via an SN_N2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide .

  • Oxidation : The benzylic position is oxidized through a radical intermediate, stabilized by the adjacent aromatic ring .

  • Reductive Amination : Imine formation followed by borohydride reduction, with stereochemistry influenced by the piperidine ring’s conformation .

Comparative Reactivity of Piperidine Derivatives

Compound Reactivity Profile Key Difference
(2-Fluoro-benzyl)-piperidin-4-ylmethyl-amineEnhanced electrophilic substitution at the para position due to fluorine’s −I effect.Fluorine substituent alters electronic density.
1-(3-Methylbenzyl)piperidin-4-ylmethanolMethanol group undergoes esterification; lower basicity due to hydroxyl group.Hydroxyl group introduces polar reactivity.

Analytical Characterization

Reaction products are characterized using:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns .

  • Mass Spectrometry : HRMS validates molecular formulas .

  • HPLC : Purity >95% achieved for most derivatives .

Scientific Research Applications

(2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Piperidine Derivatives

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Features Evidence Source
(2-Methyl-benzyl)-piperidin-4-ylmethyl-amine HCl 2-methyl-benzyl Not explicitly reported Enhanced lipophilicity due to methyl group
1-(4-Chloro-benzyl)-piperidin-4-ylamine HCl 4-chloro-benzyl Not explicitly reported Electron-withdrawing Cl increases polarity
(2,5-Dichloro-benzyl)-piperidin-4-yl-amine HCl 2,5-dichloro-benzyl ~295.64* Higher halogen content; potential bioactivity
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine HCl 2-chloro-benzyl 275.22 Chlorine at ortho position; smaller substituent
1-[(2-Phenyl-oxazol-4-yl)methyl]piperidin-4-amine HCl Oxazolylmethyl substituent 293.80 Heterocyclic moiety; potential CNS targeting

*Estimated based on molecular formula C₁₂H₁₇Cl₃N₂ .

Key Differences and Implications

Substituent Effects on Lipophilicity: The 2-methyl-benzyl group in the target compound increases lipophilicity compared to chloro-substituted analogs (e.g., 4-chloro or 2,5-dichloro derivatives). This may enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Biological Activity Trends :

  • Chlorine substituents are often associated with enhanced receptor binding affinity in piperidine derivatives. For example, 1-(4-chloro-benzyl)-piperidin-4-ylamine HCl may exhibit stronger interactions with serotonin or dopamine receptors compared to methyl-substituted analogs .
  • The oxazolylmethyl derivative introduces a heterocyclic ring, which could modulate selectivity for specific enzymatic targets (e.g., kinases or GPCRs) .

Synthetic Utility :

  • The 2-methyl-benzyl group may offer steric hindrance advantages in synthesis, reducing undesired side reactions compared to bulkier dichloro derivatives .
  • Discontinued analogs (e.g., Bis-(2-methyl-benzyl)-piperidin-4-ylmethyl-amine HCl) highlight challenges in scalability or stability, suggesting the target compound’s formulation may require optimization .

Research Findings and Limitations

  • Limited Empirical Data: While structural analogs like the 2,5-dichloro derivative (CAS 1261233-70-8) are documented with typical specifications (e.g., purity >95%), detailed pharmacological or pharmacokinetic data for the target compound remain scarce .
  • Heterocyclic Modifications : The oxazolylmethyl variant (CAS 1803599-54-3) demonstrates the impact of heterocycle integration on molecular weight and solubility, suggesting avenues for further structural diversification .

Biological Activity

(2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Classification

This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The structural characteristics of this compound allow it to interact with various biological targets, influencing its activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : The compound may act as an antagonist or inverse agonist at specific receptors, potentially influencing neurotransmitter systems and cellular signaling pathways .
  • Cellular Effects : It has been observed that piperidine derivatives can modulate cellular metabolism, gene expression, and cell signaling, particularly affecting pathways related to oxidative stress and apoptosis.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : Compounds with similar structures have demonstrated antiproliferative effects on various cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Effects : Research indicates that piperidine derivatives might offer neuroprotective benefits by modulating cholinergic activity and reducing oxidative stress .

Table 1: Biological Activities of Related Piperidine Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAChE Inhibition1.50
Compound BAntiproliferative19.9 - 75.3
Compound CNeuroprotective12.5

Case Studies

  • Neuroprotective Study : A study investigated the effects of a piperidine derivative on neurodegenerative models. The compound reduced neuronal cell death by inhibiting AChE activity and modulating oxidative stress markers, demonstrating its potential for treating Alzheimer's disease .
  • Anticancer Research : In vitro studies on cancer cell lines showed that this compound exhibited significant growth inhibition, with IC50 values indicating moderate potency against breast and ovarian cancer cells .

Pharmacokinetics

Pharmacokinetic studies suggest that the presence of specific functional groups in piperidine derivatives can affect their absorption, distribution, metabolism, and excretion (ADME) profiles. The lipophilicity and metabolic stability are crucial for determining bioavailability and therapeutic efficacy.

Q & A

Q. What are the recommended safety protocols for handling (2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride in laboratory settings?

Researchers should adhere to safety data sheets (SDS) guidelines, including:

  • Use of personal protective equipment (PPE): lab coats, gloves, and eye protection.
  • Proper ventilation (fume hoods) to avoid inhalation .
  • Emergency measures: immediate rinsing for eye/skin contact and medical attention for ingestion .
  • Storage in labeled, airtight containers away from incompatible substances .

Q. What synthetic routes are commonly used to prepare this compound?

Typical methods include:

  • Mannich reactions : Using formaldehyde, primary/secondary amines, and ketones under acidic conditions (e.g., phenethylamine hydrochloride in ) .
  • Salt formation : Freebase conversion to hydrochloride via HCl gas or aqueous HCl, followed by recrystallization .
  • Purification via column chromatography or HPLC to isolate intermediates and final products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., piperidine ring protons and benzyl substituents) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities (e.g., residual solvents or byproducts) .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., 295.79 g/mol in ) .
  • X-ray crystallography : Optional for absolute stereochemical determination .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Design of Experiments (DOE) : Use split-plot designs (as in ) to test variables like temperature, solvent polarity, and catalyst loading .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .
  • Scale-up adjustments : Address mass transfer limitations by optimizing stirring rates and solvent volumes .

Q. How should contradictions in reported bioactivity data (e.g., receptor binding affinities) be resolved?

  • Controlled replication : Standardize assay conditions (pH, temperature, cell lines) to minimize variability .
  • Meta-analysis : Compare datasets across studies to identify outliers or methodological discrepancies .
  • Theoretical alignment : Reconcile results with computational models (e.g., molecular docking) to validate binding hypotheses .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Long-term ecosystem studies : Track degradation products in soil/water matrices, as in Project INCHEMBIOL (), using LC-MS/MS for detection .
  • Biotic/abiotic transformation assays : Expose the compound to UV light, microbial cultures, or hydrolytic conditions to assess stability .
  • Trophic transfer studies : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. How can structure-activity relationships (SAR) guide the development of derivatives with enhanced pharmacological properties?

  • Substituent variation : Modify the benzyl or piperidine groups (e.g., halogenation or methoxy substitutions) to alter lipophilicity and target affinity .
  • Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability) and in silico tools (ADMET predictors) to optimize bioavailability .
  • Crystallographic studies : Resolve ligand-receptor complexes to identify critical binding motifs .

Q. What methodologies address discrepancies in cytotoxicity data across different cell lines?

  • Transcriptomic profiling : Compare gene expression in sensitive vs. resistant cell lines to identify resistance mechanisms .
  • Dose-response normalization : Adjust for variations in cell viability assays (e.g., MTT vs. ATP-based assays) .
  • Synergistic studies : Test combinatorial effects with known chemotherapeutic agents to contextualize potency .

Methodological Considerations

  • Theoretical frameworks : Align experimental design with established models (e.g., receptor theory or QSAR) to ensure hypothesis-driven research .
  • Data validation : Use orthogonal analytical methods (e.g., NMR + MS) to confirm compound identity and purity .
  • Environmental risk assessment : Integrate OECD guidelines for ecotoxicity testing with site-specific exposure models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
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(2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.